1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide
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Overview
Description
1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide is a compound that belongs to the class of benzo[d]isoxazole derivatives. These compounds are known for their diverse biological activities and therapeutic potential. The structure of this compound consists of a benzo[d]isoxazole ring fused with a phenylmethanesulfonamide group, which contributes to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide can be achieved through various synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method includes the use of metal-free synthetic routes, which employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reactions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve the use of halogenating agents like N-bromosuccinimide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial, antiviral, and anticancer agent . In medicine, it has shown promise as an anti-inflammatory and analgesic compound . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects . For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in its anti-inflammatory properties. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide can be compared with other similar compounds, such as 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives . These compounds share similar structural features and biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific combination of chemical groups, which contribute to its distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-20(18,16-11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)19-15-13/h1-9,16H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZTYEZVDFOAKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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